molecular formula C10H17NO3S B1491501 4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid CAS No. 2098132-33-1

4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid

Cat. No.: B1491501
CAS No.: 2098132-33-1
M. Wt: 231.31 g/mol
InChI Key: PEOFYQTZVSMYBI-UHFFFAOYSA-N
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Description

4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, an ethyl group, and a carboxylic acid functional group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of ethylamine with tetrahydrothiophene-3-carboxylic acid chloride.

  • Amide Bond Formation: Using coupling agents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the ethyl group and the carboxylic acid.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the thiophene ring to sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution Reactions: Substitution at the ethyl group or the thiophene ring can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions. Medicine: Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-(Methyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid: Similar structure with a methyl group instead of ethyl.

  • 4-(Propyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid: Similar structure with a propyl group instead of ethyl.

Uniqueness: 4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid stands out due to its specific ethyl group, which may confer unique chemical and biological properties compared to its methyl and propyl counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[ethyl(thiolan-3-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-2-11(8-5-6-15-7-8)9(12)3-4-10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFYQTZVSMYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Ethyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid
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